2-(2-Chloroquinolin-7-yl)acetic acid
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Overview
Description
2-(2-Chloroquinolin-7-yl)acetic acid is an organic compound with the molecular formula C11H8ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound The compound is characterized by the presence of a chloro group at the second position of the quinoline ring and an acetic acid moiety at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroquinolin-7-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroquinoline, which can be prepared through various methods such as the Skraup synthesis or the Doebner-Miller reaction.
Acetylation: The 2-chloroquinoline is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction introduces the acetic acid moiety at the seventh position of the quinoline ring.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroquinolin-7-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the second position can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Products include 2-aminoquinoline or 2-thioquinoline derivatives.
Oxidation: Products include quinoline-2-carboxylic acid or quinoline-2-aldehyde.
Reduction: Products include 1,2-dihydroquinoline derivatives.
Scientific Research Applications
2-(2-Chloroquinolin-7-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloroquinolin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in inflammatory pathways or microbial growth.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to the modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Similar in structure but lacks the acetic acid moiety.
Quinoline-2-carboxylic acid: Similar in structure but lacks the chloro group.
2-(2-Bromoquinolin-7-yl)acetic acid: Similar in structure but has a bromo group instead of a chloro group.
Uniqueness
2-(2-Chloroquinolin-7-yl)acetic acid is unique due to the presence of both the chloro group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H8ClNO2 |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-(2-chloroquinolin-7-yl)acetic acid |
InChI |
InChI=1S/C11H8ClNO2/c12-10-4-3-8-2-1-7(6-11(14)15)5-9(8)13-10/h1-5H,6H2,(H,14,15) |
InChI Key |
GIRGNOQUYKPHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)CC(=O)O |
Origin of Product |
United States |
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